molecular formula C19H21ClN4O2S B2894889 N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide CAS No. 900010-80-2

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide

Cat. No. B2894889
CAS RN: 900010-80-2
M. Wt: 404.91
InChI Key: SKNGORJRCPXYBA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a chlorophenyl group, and a cyclohexyloxamide group . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole ring suggests that the compound may have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Molecular Design and Synthesis

Research on analogs of N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide focuses on the synthesis and evaluation of new compounds with potential therapeutic applications. For example, the synthesis and biological evaluation of tricyclic pyrazoles as selective CB2 cannabinoid ligands highlight the approach to designing molecules with specific receptor affinity, which could offer therapeutic benefits in treating conditions such as pain, inflammation, and cancer without the psychoactive effects associated with CB1 receptor activation (Murineddu et al., 2006).

Computational Design and SAR Studies

Computational design and structure-activity relationship (SAR) studies play a significant role in understanding how structural changes in molecules like N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide affect their biological activity. Research in this area aims to optimize the inhibition of protein kinases, which are key targets in cancer therapy and other diseases (Singh et al., 2009).

Anticancer and Antimicrobial Applications

Several studies focus on synthesizing and testing compounds for their anticancer and antimicrobial activities. For instance, new 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated as anticancer and antimicrobial agents, showcasing the potential of such compounds in addressing various types of cancer and infections (Katariya et al., 2021).

Molecular Interaction Studies

Investigations into the molecular interactions of similar compounds with biological targets, such as cannabinoid receptors, provide insights into their mechanism of action and potential therapeutic uses. For example, studies on the antagonist activity of certain pyrazole-carboxamide derivatives against the CB1 cannabinoid receptor shed light on how these molecules could be used to develop treatments for obesity and metabolic disorders (Shim et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies . Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems . Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis.

Future Directions

The future directions for research on a compound like this would likely involve further studies to determine its physical and chemical properties, its biological activity, and its potential applications .

properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c20-12-5-4-8-14(9-12)24-17(15-10-27-11-16(15)23-24)22-19(26)18(25)21-13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNGORJRCPXYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide

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